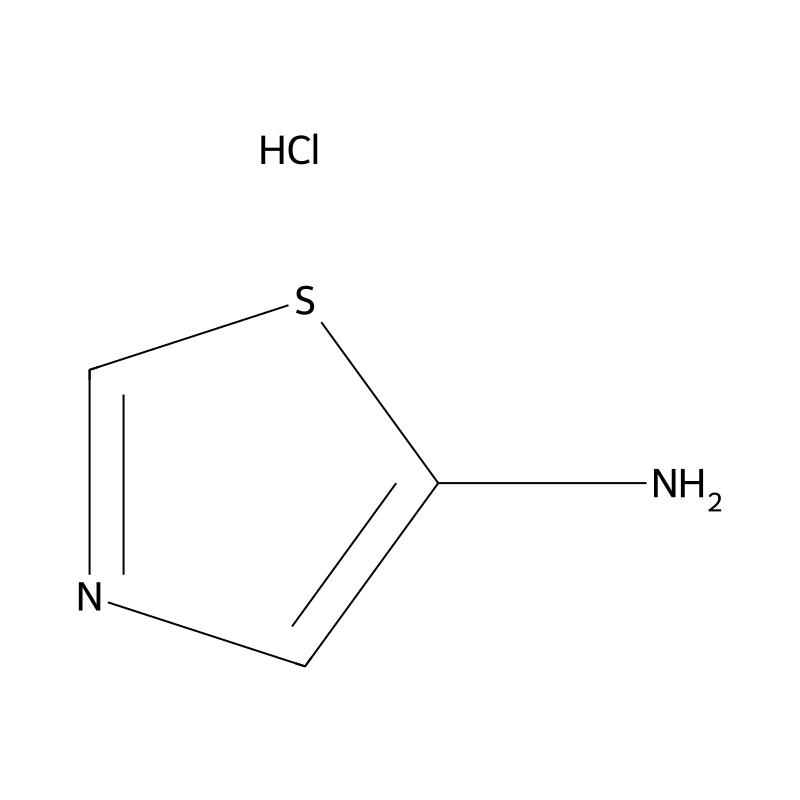5-Thiazolamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
The synthesis of thiazolidine and its derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .
5-Thiazolamine hydrochloride, also known by its IUPAC name 1,3-thiazol-5-amine hydrochloride, is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is C₃H₅ClN₂S, with a molecular weight of approximately 136.6 g/mol. The compound appears as a solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility and bioavailability in biological systems .
- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution at the C5 position, although activating groups are often necessary for these reactions to proceed efficiently .
- Alkylation Reactions: It reacts with alkylating agents at the nitrogen atom, forming stable thiazolylium salts which can be further utilized in organic synthesis .
- Cycloaddition Reactions: The compound can engage in cycloadditions, particularly under high-temperature conditions due to the stabilization provided by aromaticity .
Several synthetic routes have been developed for 5-Thiazolamine hydrochloride:
- One-Pot Domino Synthesis: This method allows for the efficient synthesis of related compounds and intermediates in pharmaceutical manufacturing.
- Reduction of Nitro Compounds: The compound can be synthesized by reducing 4-nitrothiazole or through reactions involving thiazolidone and ammonia .
- Multicomponent Reactions: These reactions facilitate the formation of thiazole derivatives while improving yield and selectivity.
5-Thiazolamine hydrochloride serves multiple roles in various fields:
- Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of various drugs due to its biological activity and ability to form derivatives with enhanced properties.
- Chemical Research: The compound's reactivity makes it valuable in organic synthesis, particularly in developing new thiazole-based compounds with potential therapeutic applications.
Research on 5-Thiazolamine hydrochloride has revealed its interactions with several biological targets:
- Enzyme Inhibition: The compound has been found to inhibit specific enzymes critical for microbial growth and survival, which may contribute to its antimicrobial properties.
- Cell Signaling Pathways: It influences various cellular processes, including gene expression and apoptosis pathways, indicating its potential as a therapeutic agent in cancer treatment.
5-Thiazolamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminothiazole | Thiazole derivative | Exhibits strong antimicrobial activity; less soluble than 5-thiazolamine. |
| 4-Aminothiazole | Thiazole derivative | Primarily used for agricultural applications; distinct biological profile. |
| 5-Methylthiazole | Methylated thiazole | Commonly used in flavoring; lacks significant biological activity compared to 5-thiazolamine. |
| 2-Thiophenecarboxylic acid | Thiophene derivative | Used mainly in organic synthesis; different functional groups lead to varied reactivity. |
The unique aspect of 5-Thiazolamine hydrochloride lies in its combination of antimicrobial and anticancer activities, making it a versatile candidate for further pharmacological exploration. Its structural characteristics allow for extensive modifications that can enhance its efficacy and specificity as a therapeutic agent.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








